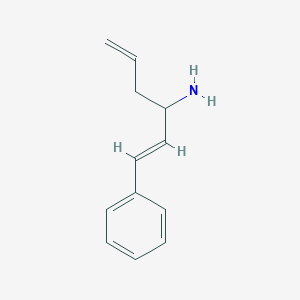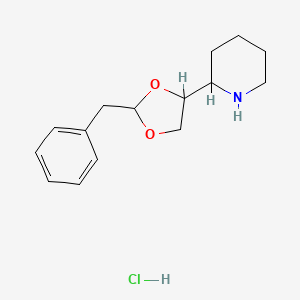
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride is a chemical compound that features a dioxolane ring substituted with a benzyl group and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride typically involves the reaction of benzyl chloride with piperidine to form a benzylpiperidine intermediate. This intermediate is then reacted with a dioxolane derivative under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of fully saturated dioxolane derivatives.
Substitution: Formation of substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the dioxolane ring may participate in hydrogen bonding with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxane
- 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane
- 2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane acetate
Uniqueness
2-Benzyl-4-(piperidin-2-yl)-1,3-dioxolane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility in aqueous media, making it more suitable for biological studies compared to its non-salt counterparts.
Propiedades
Número CAS |
7457-33-2 |
|---|---|
Fórmula molecular |
C15H22ClNO2 |
Peso molecular |
283.79 g/mol |
Nombre IUPAC |
2-(2-benzyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-6-12(7-3-1)10-15-17-11-14(18-15)13-8-4-5-9-16-13;/h1-3,6-7,13-16H,4-5,8-11H2;1H |
Clave InChI |
RTRRLGMLGDRPOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2COC(O2)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

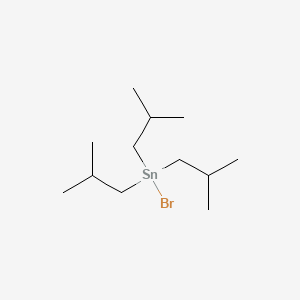

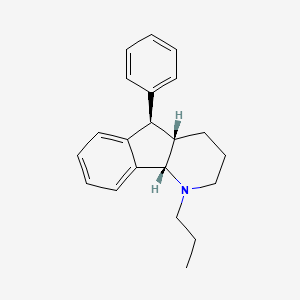

![N,N'-diethyl-N-[3-(ethylamino)propyl]propane-1,3-diamine](/img/structure/B13773514.png)
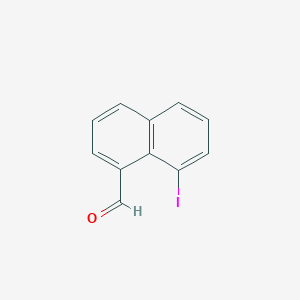
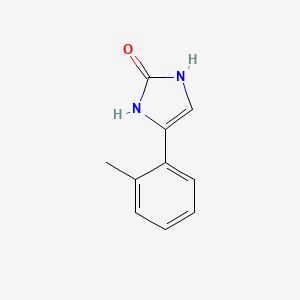

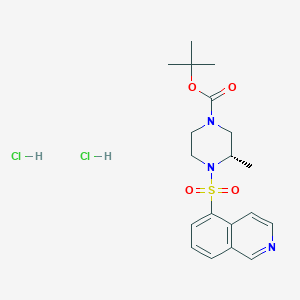
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
